molecular formula C7H13NO B6192234 rac-(1R,3S,5S)-6-azabicyclo[3.2.1]octan-3-ol CAS No. 2648862-63-7

rac-(1R,3S,5S)-6-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B6192234
CAS No.: 2648862-63-7
M. Wt: 127.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,3S,5S)-6-azabicyclo[321]octan-3-ol is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3S,5S)-6-azabicyclo[3.2.1]octan-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by reduction to form the desired bicyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S,5S)-6-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the nitrogen atom.

Scientific Research Applications

rac-(1R,3S,5S)-6-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-(1R,3S,5S)-6-azabicyclo[3.2.1]octan-3-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
  • rac-(1R,3s,5S)-3-(o-Tolyl)-8-azabicyclo[3.2.1]octane
  • rac-(1R,5S)-3-benzyl-3-azabicyclo[3.2.1]octan-8-one

Uniqueness

rac-(1R,3S,5S)-6-azabicyclo[3.2.1]octan-3-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds that may lack these features or have different stereochemical configurations.

Properties

CAS No.

2648862-63-7

Molecular Formula

C7H13NO

Molecular Weight

127.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.